2-Isopropylpyridine
Overview
Description
2-Isopropylpyridine is an organic compound with the chemical formula C8H11N. It is a derivative of pyridine, where an isopropyl group is attached to the second position of the pyridine ring. This compound is known for its unique aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
2-Isopropylpyridine can be synthesized through several methods:
Preparation from 2-pyridone: 2-pyridone reacts with isopropyl magnesium bromide to generate this compound.
Preparation from pyridine: Pyridine reacts with 2-bromopropane to generate this compound.
In industrial settings, these reactions are typically carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-Isopropylpyridine undergoes various chemical reactions, including:
Oxidation Reactions: It can be oxidized to produce various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: It can be reduced to produce different products, depending on the reducing agent and reaction conditions.
Substitution Reactions: The nitrogen atom in the pyridine ring can undergo nucleophilic or electrophilic substitution reactions.
Alkylation Reactions: Alkyl groups can be introduced onto the nitrogen atom or the aromatic ring.
Acylation Reactions: Acyl groups can be introduced onto the nitrogen atom or the aromatic ring.
Condensation Reactions: It can participate in condensation reactions, forming various condensation products with appropriate reagents.
Protonation Reactions: Like other basic nitrogen-containing compounds, this compound can undergo protonation reactions with acids.
Scientific Research Applications
2-Isopropylpyridine has several scientific research applications:
Chemistry: It is widely used as a catalyst in organic synthesis, such as carbene and metal catalytic reactions.
Biology: It can be used as a pharmaceutical intermediate for the synthesis and preparation of drugs.
Medicine: It is involved in the synthesis of various pharmaceutical compounds.
Industry: Due to its special aromatic smell, it is used in the perfume and fragrance industry.
Mechanism of Action
The mechanism of action of 2-isopropylpyridine involves its interaction with various molecular targets and pathways. As a catalyst, it facilitates chemical reactions by lowering the activation energy and providing an alternative reaction pathway. In pharmaceutical applications, it acts as an intermediate, contributing to the synthesis of active pharmaceutical ingredients.
Comparison with Similar Compounds
2-Isopropylpyridine can be compared with other similar compounds, such as:
- 2-Isopropylisonicotinic acid
- 3-Bromo-2-isopropylpyridine
- 2-Isopropylpyridin-3-amine
- 6-Isopropylpyridin-3-amine hydrochloride
- 3-Bromo-6-chloro-2-(propan-2-yl)pyridine
- 2-Isopropyl-4-methylpyridin-3-amine
- 2,6-Diisopropylpyridine
- 4-Chloro-2-isopropylpyridine
- 4-Bromo-2-isopropylpyridine
- 2-Isopropylpyridin-3-ol
- 1-(2-Isopropylpyridin-4-yl)ethanone
- 2-Isopropylpyridin-4-amine
These compounds share the same murcko framework but differ in their functional groups and substitution patterns, which impart unique chemical and physical properties to each compound.
Properties
IUPAC Name |
2-propan-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYPDUUXDADWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862353 | |
Record name | 2-(Propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644-98-4, 75981-47-4 | |
Record name | 2-Isopropylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Isopropyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075981474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 644-98-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42615 | |
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Record name | 2-(Propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ISOPROPYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IZ3XFD8G4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2-isopropylpyridine in synthetic chemistry?
A1: this compound serves as a valuable building block in organic synthesis. It can be deprotonated using strong bases, generating a nucleophilic species that readily reacts with various electrophiles. This property enables its use in constructing complex molecules, particularly polydentate chelating N-donor ligands. []
Q2: Can you describe a specific synthetic route using this compound that highlights its reactivity?
A2: One notable reaction sequence involves the interaction of this compound with perfluoro-N-fluoropiperidine in the presence of caesium fluoride. This reaction leads to the formation of perfluoro-(2-isopropyl-3,4,5,6-tetrahydropyridine), which can then undergo aromatization to yield perfluoro-(this compound). This multi-step process demonstrates a potential route to synthesize 2-substituted tetrafluoropyridines using this compound as a starting material. []
Q3: Are there any challenges associated with the metallation of this compound?
A3: Yes, direct metallation of this compound can be challenging due to steric hindrance posed by the isopropyl group. This hindrance makes it difficult for bulky bases to access the acidic proton. [, ]
Q4: How is this compound employed in analytical chemistry?
A4: this compound serves as a model analyte in developing novel mass spectrometry techniques for surface analysis. For instance, it has been successfully detected and quantified using a dual plasma desorption/ionization system. This system employs two plasmas: the first for desorbing surface compounds and the second for ionizing the desorbed species. [] This approach enables the analysis of this compound and other compounds on heat-sensitive substrates with high sensitivity.
Q5: What is the role of hydrogen gas in the mass spectrometry analysis of this compound?
A5: Adding a small, optimized amount of hydrogen gas (0%–0.02% v/v) to the ionizing plasma in the dual plasma desorption/ionization system significantly enhances the intensity of the mass signal for this compound. This enhancement is attributed to the increased production of protons, which act as the primary ionizing agents in this technique. By optimizing the hydrogen flow rate, researchers achieved a mass signal intensity 45–824 times greater than without hydrogen addition. []
Q6: Has the limit of detection for this compound been determined using this mass spectrometry method?
A6: Yes, the dual plasma desorption/ionization mass spectrometry method demonstrated a limit of detection of 42 pmol for this compound. This high sensitivity highlights the technique's potential for analyzing trace amounts of this compound on various surfaces. []
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